2-Iodothieno[2,3-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4INS |
|---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
2-iodothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H4INS/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H |
InChI Key |
BVHYKVRBAFPOSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodothieno 2,3 B Pyridine and Its Derivatives
Strategies for Constructing the Thieno[2,3-b]pyridine (B153569) Ring System
The assembly of the bicyclic thieno[2,3-b]pyridine structure can be achieved through several strategic bond formations, primarily involving the closure of either the pyridine (B92270) or the thiophene (B33073) ring.
Ring Closure via Pyridine Ring Formation
One of the classical and versatile methods for constructing the thieno[2,3-b]pyridine skeleton involves building the pyridine ring onto a pre-existing thiophene precursor. This approach often utilizes substituted 2-aminothiophenes as key intermediates. For instance, the reaction of 2-aminothiophene-3-carbonitriles with various reagents can lead to the annulation of the pyridine ring.
A notable example is the Friedländer annulation, where a 2-aminothiophene derivative bearing a 3-acetyl group reacts with a compound containing an activated methylene (B1212753) group in the presence of a base. This condensation and subsequent cyclization yield the thieno[2,3-b]pyridine core. The specific substitution pattern of the final product can be modulated by the choice of the starting thiophene and the cyclizing partner.
Ring Closure via Thiophene Ring Formation
An alternative and widely employed strategy is the construction of the thiophene ring onto a pyridine scaffold. The Gewald reaction is a prominent example of this approach, where a 2-halopyridine derivative is reacted with a sulfur source and a compound with an active methylene group.
A common pathway involves the reaction of a 3-cyanopyridin-2(1H)-thione with an α-halo ketone, ester, or nitrile. nih.gov This initial S-alkylation is followed by an intramolecular Thorpe-Ziegler cyclization, where the nitrile group and the active methylene group of the introduced side chain react to form an enamino-nitrile or enamino-ester, which upon tautomerization and aromatization, yields the 3-aminothieno[2,3-b]pyridine derivative. nih.gov The reaction conditions for the cyclization step often require a base, such as sodium ethoxide in ethanol.
| Starting Pyridine Derivative | Reagent for Thiophene Ring Formation | Resulting Thieno[2,3-b]pyridine Derivative |
| 3-Cyanopyridin-2(1H)-thione | α-Chloroacetonitrile | 3-Aminothieno[2,3-b]pyridine-2-carbonitrile |
| 3-Cyanopyridin-2(1H)-thione | Ethyl bromoacetate | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate |
| 3-Cyanopyridin-2(1H)-thione | Chloroacetone | 1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethan-1-one |
Cascade and One-Pot Synthesis Approaches
Modern synthetic methodologies often focus on efficiency and atom economy, leading to the development of cascade and one-pot procedures for the synthesis of thieno[2,3-b]pyridines. These approaches combine multiple reaction steps into a single operation without the isolation of intermediates, thereby saving time, reagents, and solvents.
For example, a one-pot synthesis can be designed where the initial formation of the pyridine precursor is immediately followed by the annulation of the thiophene ring. Such a sequence might involve the reaction of an arylidenecyanothioacetamide with a suitable Michael acceptor to form a substituted pyridine-2(1H)-thione in situ. This intermediate can then be treated with an α-halocarbonyl compound to undergo the S-alkylation and subsequent Thorpe-Ziegler cyclization, all in the same reaction vessel.
Introduction of the Iodine Moiety
Once the thieno[2,3-b]pyridine core is assembled, the introduction of an iodine atom at the 2-position can be accomplished through various halogenation strategies. The choice of method often depends on the substituents already present on the heterocyclic system.
Direct Iodination of Thieno[2,3-b]pyridine Analogues
Direct electrophilic iodination is a straightforward method for introducing an iodine atom onto an aromatic or heteroaromatic ring. The reactivity of the thieno[2,3-b]pyridine system towards electrophilic substitution has been studied, and it is known that the electron-rich thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. rsc.org
For the direct iodination of thieno[2,3-b]pyridine, a variety of iodinating agents can be employed. A common reagent is molecular iodine (I₂) in the presence of an oxidizing agent, such as periodic acid (HIO₄) or nitric acid (HNO₃), which generates the highly electrophilic iodonium (B1229267) ion (I⁺) in situ. Another effective and milder iodinating agent is N-iodosuccinimide (NIS), which can achieve iodination under neutral or mildly acidic conditions. The reaction is typically carried out in a suitable solvent, such as acetic acid or dichloromethane. The regioselectivity of the iodination will be influenced by the electronic effects of the substituents on the thieno[2,3-b]pyridine ring.
Sandmeyer-Type Reactions and Related Halogenation Strategies
The Sandmeyer reaction provides an indirect method for introducing an iodine atom, which is particularly useful when direct iodination is not feasible or gives poor yields. This method involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide nucleophile.
In the context of synthesizing 2-iodothieno[2,3-b]pyridine, this would necessitate the presence of a 2-aminothieno[2,3-b]pyridine precursor. The 2-amino group can be diazotized using sodium nitrite (B80452) (NaNO₂) in a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (typically 0–5 °C) to form the corresponding diazonium salt. Subsequent treatment of the diazonium salt with a solution of potassium iodide (KI) or sodium iodide (NaI) leads to the displacement of the diazonium group by iodine, yielding the desired this compound. While the Sandmeyer reaction for chlorides and bromides often requires a copper(I) catalyst, the iodination is typically performed without a catalyst. acs.org
| Precursor | Reagents | Product |
| Thieno[2,3-b]pyridine | I₂, HIO₄ | This compound |
| Thieno[2,3-b]pyridine | N-Iodosuccinimide | This compound |
| 2-Aminothieno[2,3-b]pyridine | 1. NaNO₂, H₂SO₄; 2. KI | This compound |
Regioselective Halogenation Techniques for Thienopyridine Scaffolds
The selective introduction of halogen atoms onto the thieno[2,3-b]pyridine framework is a pivotal step for further chemical modifications, such as cross-coupling reactions. Achieving regioselectivity is a significant challenge due to the multiple reactive positions on the heterocyclic system. Research has demonstrated a highly regioselective and mild bromination method for thieno[2,3-b]pyridine, which proceeds with a strong preference for the 4-position.
The process involves the activation of thieno[2,3-b]pyridine N-oxide with an activating agent in the presence of a bromide source. A screening of various activating agents, including trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and methanesulfonic anhydride (Ms₂O), identified the optimal conditions for this transformation. Dichloromethane (DCM) was found to be the best solvent for improving regioselectivity and simplifying the workup. The reaction using thieno[2,3-b]pyridine N-oxide, tetrabutylammonium (B224687) bromide (TBAB), and an activating agent at 0 °C yields 4-bromothieno[2,3-b]pyridine (B6589361) in high yield (87%).
The regioselectivity is theorized to be influenced by the electronic properties of the activating groups. Fluorinated agents, for instance, may repel the incoming electron-rich bromide ion, directing it away from certain positions and favoring substitution at the 4-position. This 4-bromo derivative serves as a valuable building block for introducing aryl and amino groups via subsequent palladium-catalyzed cross-coupling reactions, demonstrating its utility in drug discovery research.
While direct regioselective iodination at the 2-position of the parent thieno[2,3-b]pyridine is less commonly detailed, general protein iodination techniques often target electron-rich aromatic residues like tyrosine. These methods, employing reagents like potassium triiodide (KI₃) or iodine monochloride (ICl), highlight the fundamental reactivity of iodine with activated aromatic systems. For the thienopyridine scaffold, achieving 2-position selectivity would likely require a different strategy, possibly involving directed ortho-metalation or starting from a precursor with the 2-position pre-functionalized for halogen exchange.
| Activating Agent | Yield (%) | Regioselective Ratio (4-bromo : other) | Reference |
|---|---|---|---|
| Trifluoromethanesulfonic anhydride (Tf₂O) | 87 | >20:1 | |
| Methanesulfonic anhydride (Ms₂O) | 75 | 10:1 | |
| Acetic anhydride (Ac₂O) | 50 | 2:1 | |
| Trifluoroacetic anhydride (TFAA) | 85 | >20:1 |
Preparation of Key Precursors and Substituted Thieno[2,3-b]pyridine Derivatives
Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
3-Aminothieno[2,3-b]pyridine-2-carboxamides are crucial intermediates for the synthesis of a wide array of fused heterocyclic systems. A prevalent and efficient method for their preparation is a variation of the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur.
In the context of thieno[2,3-b]pyridines, the synthesis often starts with a substituted 3-cyanopyridine-2(1H)-thione. A general procedure involves the S-alkylation of a pyridine-2-thione derivative, such as 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, with an N-aryl-2-chloroacetamide in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethylformamide (DMF). This is followed by an intramolecular Thorpe-Ziegler cyclization, where the addition of another portion of base promotes the ring closure to form the thiophene ring, yielding the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide. The resulting products are often obtained as yellow solids in good yields (67–84%) and are typically pure enough for subsequent steps without further purification. These compounds have been explored for their potential activity against Mycobacterium tuberculosis and as precursors for novel anticancer agents.
| Compound Name | Substituents | Yield (%) | Reference |
|---|---|---|---|
| 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | R¹=CH₃, R²=CH₃, Ar=4-F-C₆H₄ | 83 | |
| 3-Amino-N-phenyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | R¹=CH₃, R²=CH₃, Ar=C₆H₅ | 80 | |
| 3-Amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | R¹=CH₃, R²=CH₃, Ar=4-Cl-C₆H₄ | 84 | |
| 3-Amino-N-(p-tolyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | R¹=CH₃, R²=CH₃, Ar=4-CH₃-C₆H₄ | 75 |
Generation of Pyridine-2(1H)-thione Intermediates for Annulation
Pyridine-2(1H)-thiones, specifically 3-cyanopyridine-2(1H)-thiones, are foundational precursors for the construction of the thieno[2,3-b]pyridine scaffold via annulation reactions. The synthesis of these intermediates can be achieved through several routes.
One common approach involves the reaction of an enamine with cyanothioacetamide. For instance, the treatment of acetylacetone (B45752) with dimethylformamide dimethyl acetal (B89532) (DMFDMA) produces an enaminone intermediate. This intermediate, upon reaction with cyanothioacetamide in the presence of a base, cyclizes to afford the corresponding 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione.
Another established method is the reaction of arylidenecyanothioacetamides with β-ketoesters like ethyl acetoacetate (B1235776) in a basic medium, which also yields highly substituted 3-cyanopyridine-2(1H)-thiones. These thione intermediates possess the necessary functionalities—a nucleophilic sulfur atom and an adjacent cyano group on the pyridine ring—to undergo cyclization reactions. When reacted with α-halo ketones, α-halo esters, or other reagents with a leaving group alpha to a carbonyl or cyano group, they readily form the fused thiophene ring of the thieno[2,3-b]pyridine system. This annulation step is a cornerstone in the synthesis of diverse derivatives of this heterocyclic family.
Reactivity and Functional Group Transformations of 2 Iodothieno 2,3 B Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions at the C-I Bond
The C-I bond in 2-Iodothieno[2,3-b]pyridine is highly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the iodide as a leaving group makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide. researchgate.netlibretexts.org For substrates like this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position. However, the coupling of 2-substituted pyridines can be challenging due to the "2-pyridyl problem," where the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive species. researchgate.netmdpi.comresearchgate.net Despite this, successful couplings can be achieved by carefully selecting ligands, bases, and reaction conditions. nih.gov For instance, using robust catalysts such as those based on palladacycles or bulky, electron-rich phosphine (B1218219) ligands can overcome these challenges. libretexts.orgnih.gov The reaction typically involves a palladium precursor like Pd(OAc)₂, a phosphine ligand, and an inorganic base in a suitable solvent mixture. mdpi.comresearchgate.net
Table 1: Representative Suzuki-Miyaura Coupling of 2-Halothieno[2,3-b]pyridines (Note: Data is representative of typical conditions for 2-halopyridine substrates, as specific examples for this compound are not extensively documented.)
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | ~80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~75-85 |
| 4-Cyanophenylboronic acid | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | ~90 |
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. ntu.ac.ukwikipedia.org This reaction is of paramount importance for the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org The coupling of this compound with primary or secondary amines provides direct access to 2-aminothieno[2,3-b]pyridine derivatives. The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine ligands such as Xantphos or Josiphos-type ligands often employed. organic-chemistry.orgresearchgate.net The reaction is typically carried out in the presence of a strong base, like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), in an aprotic solvent such as toluene or dioxane. researchgate.netchemrxiv.org
Table 2: Representative Buchwald-Hartwig Amination of this compound (Note: Data is representative of typical conditions for related heteroaryl iodides.)
| Amine | Catalyst System | Base | Solvent | Temperature (°C) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 |
| Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 |
| Benzylamine | [Pd(allyl)Cl]₂ / cataCXium A | K₃PO₄ | Toluene | 100 |
| n-Butylamine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 65 |
Hiyama Coupling and Other Palladium-Catalyzed C-C/C-Heteroatom Couplings
Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed to functionalize the 2-position of the thieno[2,3-b]pyridine (B153569) core.
The Hiyama coupling utilizes organosilanes as coupling partners, which are activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under base-mediated conditions. mdpi.comorganic-chemistry.orgwikipedia.org Organosilanes are attractive reagents due to their stability and low toxicity. organic-chemistry.org This method provides an alternative route for the formation of carbon-carbon bonds. mdpi.comwikipedia.org
The Sonogashira coupling allows for the direct introduction of alkyne moieties through the reaction of this compound with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base like triethylamine (B128534) or piperidine (B6355638). wikipedia.orgorganic-chemistry.org Copper-free conditions have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for creating extended π-conjugated systems.
The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new carbon-carbon double bond. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org It provides a direct method for the vinylation of the thieno[2,3-b]pyridine scaffold. mdpi.com
Mechanistic Considerations in Cross-Coupling Processes: Oxidative Addition, Transmetalation, and Reductive Elimination
The catalytic cycle of these palladium-catalyzed cross-coupling reactions generally proceeds through three fundamental steps:
Oxidative Addition : The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and forms a square planar palladium(II) intermediate. libretexts.orglibretexts.orglibretexts.org The high reactivity of the C-I bond facilitates this step, which is often the rate-determining step in the catalytic cycle.
Transmetalation : In this step, the organic group from the organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille, or organosilicon in Hiyama) is transferred to the palladium(II) center, displacing the halide. libretexts.orgwikipedia.org For Suzuki coupling, this step is typically facilitated by a base, which activates the organoboron reagent. libretexts.org For Hiyama coupling, a fluoride source or base activates the organosilane to form a hypervalent silicon species that readily undergoes transmetalation. organic-chemistry.org
Reductive Elimination : This is the final step where the two coupled organic fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. libretexts.orglibretexts.org
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Iodine Moiety
Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the ring. evitachem.com The thieno[2,3-b]pyridine system, containing an electronegative pyridine nitrogen, is activated towards such reactions, particularly at the positions ortho and para to the nitrogen (positions 2 and 4). ntu.ac.uk The presence of the excellent leaving group, iodide, at the 2-position makes this compound a prime candidate for SNAr reactions.
This reactivity is further enhanced if an electron-withdrawing group is present on the ring system. tandfonline.com For example, the chlorine atom in 4-chlorothieno[2,3-b]pyridine-5-carbonitrile (B1354171) is readily displaced by amine nucleophiles. tandfonline.com By analogy, this compound is expected to react with a variety of strong nucleophiles, such as alkoxides, thiolates, and amines, to yield the corresponding 2-substituted thieno[2,3-b]pyridines. evitachem.com These reactions are often performed at elevated temperatures. nih.gov
Table 3: Potential Nucleophilic Aromatic Substitution Reactions of this compound (Note: Data is based on established reactivity patterns for halopyridines and related heterocycles.)
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxythieno[2,3-b]pyridine |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)thieno[2,3-b]pyridine |
| Amine | Pyrrolidine | 2-(Pyrrolidin-1-yl)thieno[2,3-b]pyridine |
| Cyanide | Potassium cyanide (KCN) | Thieno[2,3-b]pyridine-2-carbonitrile |
Other Functionalization Reactions on the Thieno[2,3-b]pyridine Core
Besides reactions that directly substitute the iodine atom, the thieno[2,3-b]pyridine core can be functionalized through other means, notably through metal-halogen exchange or directed lithiation. The protons on the thiophene (B33073) ring of thieno[2,3-b]pyridine are acidic and can be removed by strong bases. smolecule.com
Studies have shown that the C2-position of the thieno[2,3-b]pyridine ring can be selectively deprotonated using a strong base like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) at low temperatures. smolecule.comscispace.com The resulting 2-lithiated intermediate is a powerful nucleophile that can be quenched with various electrophiles. This strategy is often employed for the synthesis of 2-halo-thieno[2,3-b]pyridines themselves. For instance, treatment of thieno[2,3-b]pyridine with nBuLi followed by the addition of iodine (I₂) or tetrabromomethane (CBr₄) affords this compound or 2-bromothieno[2,3-b]pyridine, respectively. scispace.comresearchgate.net This lithiation-electrophilic quench sequence provides a powerful method for introducing a range of functional groups directly at the 2-position, complementing the cross-coupling and SNAr strategies. smolecule.comresearchgate.net
Oxidative Transformations, Including Oxidative Dimerization
While direct oxidative studies on this compound are not extensively documented, research on related thienopyridine structures provides insights into potential oxidative pathways. For instance, the oxidation of the sulfur atom in the thiophene ring can lead to the formation of corresponding sulfoxides and sulfones. nih.gov These transformations are typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids.
A notable oxidative reaction observed in a related series, 3-aminothieno[2,3-b]pyridine-2-carboxamides, is an unusual oxidative dimerization. nih.govnih.govresearchgate.net Treatment of these compounds with sodium hypochlorite (B82951) (bleach) leads to a noncatalyzed, regio- and stereoselective dimerization, forming complex polyheterocyclic structures. nih.govnih.govresearchgate.net The reaction proceeds via the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds, without involving the pyridine nitrogen or the sulfur atom in the oxidation. nih.gov The specific products formed are dependent on the solvent used, with different mechanistic pathways proposed for different solvent systems. nih.govnih.gov This highlights the potential for complex oxidative coupling reactions within the thieno[2,3-b]pyridine scaffold.
Table 1: Oxidative Dimerization of 3-Aminothieno[2,3-b]pyridine-2-carboxamides For illustrative purposes, this table presents data on a related class of compounds, as direct data for this compound is not available.
| Starting Material | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides | Sodium Hypochlorite | Dioxane | Pyrido[3⁗,2⁗:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones | 37-55 | researchgate.net |
Carbon-Hydrogen (C-H) Functionalization Strategies, e.g., C-H Amination and C-H Borylation
Direct C-H functionalization of pyridines is a significant area of research, aiming to introduce functional groups without pre-functionalization. nih.govresearchgate.netnih.gov The electron-deficient nature of the pyridine ring typically directs functionalization to the ortho- and para-positions. researchgate.net However, achieving meta-selective functionalization is a considerable challenge. nih.govsnnu.edu.cn
Strategies to overcome these challenges include the temporary dearomatization of the pyridine ring to create electron-rich intermediates that can undergo regioselective electrophilic functionalization. nih.gov For thieno[2,3-b]pyridines, the electronic properties of the fused ring system will influence the regioselectivity of C-H functionalization reactions.
C-H Borylation: Iridium-catalyzed C-H borylation has emerged as a valuable method for the meta-selective functionalization of pyridines. snnu.edu.cn This reaction has been applied to a range of substituted pyridines, including those with existing functional groups. snnu.edu.cn While specific studies on this compound are lacking, the principles of this methodology could potentially be applied to achieve regioselective borylation of the thienopyridine core.
C-H Amination: The direct introduction of an amino group via C-H amination is another important transformation. While not extensively detailed for this compound itself, the synthesis of amino-substituted thienopyridines often involves the cyclization of precursors containing an amino group or the subsequent functionalization of a pre-existing ring system.
Reactions Leading to Fused Polycyclic and Spirocyclic Systems
The rigid, planar structure of the thieno[2,3-b]pyridine core makes it an excellent scaffold for the synthesis of more complex fused polycyclic and spirocyclic systems. ias.ac.indiva-portal.orgmdpi.com
Fused Polycyclic Systems: The synthesis of fused heterocycles containing the thieno[2,3-b]pyridine moiety can be achieved through various cyclization strategies. For example, intramolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines leads to the formation of benzo[b]chromeno[4,3,2-de] nih.govCurrent time information in Chatham County, US.naphthyridines. mdpi.com Additionally, thieno[2,3-b]pyridine-2-carbohydrazide (B1404255) can be used as a precursor to synthesize pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and related polycyclic systems. researchgate.net
Spirocyclic Systems: The formation of spirocyclic compounds from thieno[2,3-b]pyridine derivatives is another area of interest. Spirocyclic systems can be generated through intramolecular cyclization reactions. For instance, the synthesis of spiro-cephalosporin analogues has been achieved through a Michael-type addition to a dihydrothiazine ring. mdpi.com While this example does not directly involve a thienopyridine, it demonstrates a strategy that could potentially be adapted. The synthesis of spirocyclic tetrahydronaphthyridines has been accomplished through a sequence of photoredox-catalyzed hydroaminoalkylation followed by intramolecular SNAr cyclization. nih.gov Furthermore, hypervalent iodine reagents have been utilized in the synthesis of spirocyclic compounds from various precursors. beilstein-journals.org The synthesis of 2,3-dihydro-spiro[ Current time information in Chatham County, US.beilstein-journals.orgdioxino[2,3-b]pyridine-3,3′-pyrrolidine] and its piperidine analogue has been reported, starting from 2-chloro-3-pyridinol. researchgate.net
Table 2: Examples of Reactions Leading to Fused and Spirocyclic Systems This table provides examples from related heterocyclic systems to illustrate the potential synthetic pathways.
| Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines | Formic Acid | Fused Polycyclic (Benzo[b]chromeno[4,3,2-de] nih.govCurrent time information in Chatham County, US.naphthyridines) | mdpi.com |
| Thieno[2,3-b]pyridine-2-carbohydrazide | Cinnamonitrile derivatives, triethylorthoformate, etc. | Fused Polycyclic (Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines) | researchgate.net |
| 2-Fluoro-3-vinylpyridine and Cyclohexylamine | Photoredox catalyst, then DIPEA | Spirocyclic (Tetrahydronaphthyridine) | nih.gov |
Academic Research Applications and Chemical Utility
2-Iodothieno[2,3-b]pyridine as a Key Synthetic Intermediate in Complex Molecule Construction
The primary chemical utility of this compound lies in its function as a key intermediate for the synthesis of more complex molecules. The carbon-iodine bond at the 2-position is readily activated by transition metal catalysts, particularly palladium, making it an ideal substrate for a variety of cross-coupling reactions. This reactivity allows for the precise and efficient introduction of diverse molecular fragments, forming the basis for constructing elaborate chemical architectures.
Among the most powerful tools in this context are the Suzuki-Miyaura and Sonogashira coupling reactions. wikipedia.orgmdpi.com In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. This reaction forges a new carbon-carbon single bond, appending the (hetero)aryl group to the thienopyridine core. Similarly, the Sonogashira reaction enables the coupling of this compound with terminal alkynes, creating a carbon-carbon triple bond and introducing alkynyl moieties. wikipedia.orglibretexts.org The reliability and mild conditions of these reactions have established this compound as a foundational component in multi-step syntheses targeting novel pharmaceuticals and functional materials.
Table 1: Representative Cross-Coupling Reactions Using this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Boronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Arylthieno[2,3-b]pyridine |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 2-Alkynylthieno[2,3-b]pyridine |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | 2-Vinylthieno[2,3-b]pyridine |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | 2-Aminothieno[2,3-b]pyridine |
Strategic Building Block for Diversification and Chemical Library Synthesis
In modern drug discovery, the rapid generation of diverse yet related molecules is essential for screening and lead optimization. This compound serves as an ideal strategic building block for this purpose. Its well-defined point of reactivity at the 2-position allows for its use in parallel synthesis, where a common core is systematically reacted with a large panel of different reagents to create a chemical library.
By employing automated or high-throughput synthesis platforms, a single batch of this compound can be coupled with hundreds of different boronic acids or alkynes. This approach rapidly generates a library of 2-substituted thieno[2,3-b]pyridine (B153569) analogues, each with unique steric and electronic properties. The resulting collection of compounds can then be screened for biological activity, accelerating the identification of promising new molecular entities. This strategy leverages the robust and predictable nature of palladium-catalyzed reactions to explore chemical space efficiently around the privileged thienopyridine scaffold.
Contribution to the Elucidation of Structure-Activity Relationships (SAR) in Related Chemical Series
Understanding the relationship between a molecule's structure and its biological activity (SAR) is a cornerstone of medicinal chemistry. The ability to systematically modify a core scaffold is crucial for these studies. This compound is instrumental in this process, as it provides a reliable entry point for introducing a wide array of substituents at the 2-position.
By synthesizing a series of analogues where only the group at the 2-position is varied, researchers can directly probe how changes in size, lipophilicity, and electronic character at this specific location impact the molecule's interaction with a biological target. For instance, in the development of kinase inhibitors, replacing the iodine with different aryl groups can explore key interactions within the enzyme's binding pocket. researchgate.net A study on thieno[2,3-b]pyridine derivatives against leukemia cells revealed that modifications at the 2-position significantly influenced cytotoxic activity. nih.gov This systematic approach, enabled by the reactivity of the iodo-intermediate, provides critical data for designing more potent and selective therapeutic agents.
Table 2: Hypothetical SAR Study of 2-Substituted Thieno[2,3-b]pyridines as Kinase Inhibitors
| Substituent at 2-Position | Potential Rationale for Inclusion in SAR Study | Predicted Impact on Activity |
|---|---|---|
| Phenyl | Baseline aromatic interaction | Moderate Inhibition |
| 4-Methoxyphenyl | Adds hydrogen bond acceptor, increases electron density | Potentially Increased Potency |
| 4-Trifluoromethylphenyl | Adds electron-withdrawing group, alters electronics | May improve metabolic stability or alter binding |
| Pyridin-4-yl | Introduces basic nitrogen for potential salt bridge formation | Potentially Improved Potency and Solubility |
| Cyclohexyl | Explores non-aromatic, lipophilic interactions | Activity dependent on pocket shape |
Development of Novel Synthetic Methodologies and Reaction Discoveries
While this compound is typically used with well-established reactions, it also serves as a relevant substrate for testing and optimizing new synthetic methodologies. The development of more efficient, sustainable, and user-friendly cross-coupling protocols is an active area of research. Heteroaromatic iodides like this compound are valuable for validating these new methods due to their relevance in pharmaceutical synthesis.
Recent advancements include the development of copper-free Sonogashira couplings to avoid the formation of alkyne homocoupling byproducts, as well as the application of continuous-flow reactors for Suzuki-Miyaura reactions. mdpi.comthalesnano.com Using substrates such as this compound to test these next-generation catalyst systems and reaction conditions helps establish their scope and utility, ultimately providing the broader chemistry community with more powerful synthetic tools.
Investigation as Molecular Probes or Ligands for Specific Biological Targets in Chemical Biology Research
The thieno[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives have been investigated for a wide range of activities, including anticancer, antimicrobial, and antiviral properties. nih.govekb.eg Specifically, they have been identified as inhibitors of enzymes crucial for disease progression, such as protein kinases and phosphoinositide-specific phospholipase C (pi-PLC). researchgate.netnih.govresearchgate.net
In this context, this compound is the starting point for synthesizing targeted molecular probes and potential therapeutic ligands. By coupling it with fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels, researchers can create chemical tools to study the localization, dynamics, and interactions of target proteins within a cellular environment. Furthermore, its use in generating focused libraries has led to the discovery of potent ligands for various targets. For example, different series of thieno[2,3-b]pyridines have been found to inhibit prostate cancer cell growth and motility and to act as inhibitors of LIMK1, a kinase involved in cytoskeletal regulation. nih.gov
Table 3: Biological Targets Investigated with Thieno[2,3-b]pyridine Derivatives
| Derivative Class | Biological Target/Application | Reference Compound Type |
|---|---|---|
| Thieno[2,3-b]pyridine-2-carboxamides | Anticancer (Prostate Cancer) | DJ160 |
| Substituted Thieno[2,3-b]pyridines | Anticancer (Breast Cancer) | (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
| Aminothieno[2,3-b]pyridines | LIM Kinase 1 (LIMK1) Inhibition | 3-aminothieno[2,3-b]pyridine-2-carboxamides |
| General Thieno[2,3-b]pyridines | Phosphoinositide-specific phospholipase C (pi-PLC) | Various analogues |
| Thieno[3,2-b]pyridine Analogues | Haspin Kinase Inhibition | MU1920 |
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations of Thieno[2,3-b]pyridine (B153569) Derivatives
Molecular modeling and docking simulations are pivotal in understanding the interactions between thieno[2,3-b]pyridine derivatives and their biological targets. These computational techniques allow for the visualization and prediction of how these compounds bind to the active sites of proteins, which is crucial for their mechanism of action.
Various studies have employed molecular docking to investigate the potential of thieno[2,3-b]pyridine derivatives as inhibitors of different enzymes. For instance, docking studies have been conducted on newly synthesized derivatives to predict their binding modes and interaction energies with target proteins. In one such study, the Surflex docking program was used to predict that the more stable anti-conformer of a thieno[2,3-b]pyridine derivative formed a favorable complex with the active site of 5-lipoxygenase (5-LOX) but not cyclooxygenase-1 (COX-1). nih.gov This selective binding is a key aspect in the design of anti-inflammatory agents with reduced side effects.
In the context of anticancer research, molecular docking has been used to explore the interactions of thieno[2,3-b]pyridine derivatives with enzymes like PIM-1 kinase and phosphoinositide specific-phospholipase C (PLC). nih.gov For PIM-1 kinase inhibitors, docking studies revealed that the most active compounds exhibited binding scores higher than the reference compound and interacted with similar amino acids in the active site. bohrium.com Similarly, for PLC, molecular modeling showed that the side chains of key amino acids like His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligands, while a lipophilic pocket is occupied by the phenyl carboxamide moiety of the thieno[2,3-b]pyridine derivative. nih.gov
Furthermore, docking simulations have been instrumental in identifying potential protein targets for novel thieno[2,3-b]pyridine compounds. The Molecular Operating Environment (MOE) software is a commonly used tool for these simulations, helping to elucidate the binding interactions toward active sites of enzymes like the E. coli DNA gyrase B. elmergib.edu.ly
The following table summarizes the results of selected molecular docking studies on thieno[2,3-b]pyridine derivatives:
| Derivative Class | Target Protein | Key Findings |
|---|---|---|
| Thieno[2,3-b]pyridine carboxamides | 5-LOX/COX-1 | Selective binding to 5-LOX over COX-1 predicted. nih.gov |
| Pyridine (B92270) and thieno[2,3-b]pyridine derivatives | PIM-1 Kinase | Active compounds showed high binding scores and similar interactions to the reference inhibitor. bohrium.com |
| Tetrahydrothieno[2,3-b]quinolone-2-carboxamides | Phosphoinositide specific-phospholipase C (PLC) | Hydrogen bonding with His356, Glu341, Arg549, and Lys438 identified. nih.gov |
| Thieno[2,3-b]pyridine analogues | E. coli DNA gyrase B | Elucidation of binding interactions within the active site. elmergib.edu.ly |
Quantum Chemical Calculations, Including DFT Studies and QTAIM Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of thieno[2,3-b]pyridine derivatives. These calculations are essential for rationalizing experimental findings and guiding the synthesis of new compounds with desired properties.
DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to predict the molecular geometries and chemical reactivity descriptors of novel selenopheno[2,3-b]pyridines, a class of compounds analogous to thieno[2,3-b]pyridines. nih.gov Such studies help in correlating the electronic properties of the molecules with their observed biological activities. nih.gov
The analysis of frontier molecular orbitals (HOMO and LUMO) is a common application of DFT in the study of thieno[2,3-b]pyridine derivatives. The energies of these orbitals and the HOMO-LUMO gap are important indicators of a molecule's chemical reactivity and kinetic stability. For instance, DFT calculations have been used to compute global descriptors from HOMO-LUMO orbitals to analyze the molecular reactivity sites of styrylthieno[2,3-b]pyridine-2-carboxamides. tandfonline.com
Quantum Theory of Atoms in Molecules (QTAIM) analysis is another powerful tool that has been applied to this class of compounds. QTAIM allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density. tandfonline.com This topological analysis provides insights into the nature and strength of interactions within the molecule and between the molecule and its receptor, which is crucial for understanding binding affinity. tandfonline.com
A summary of quantum chemical calculation applications is presented in the table below:
| Computational Method | Application | Key Insights |
|---|---|---|
| DFT (B3LYP/6-311G(d,p)) | Geometry optimization and reactivity descriptors | Prediction of molecular geometries and correlation of electronic properties with biological activity. nih.gov |
| DFT (HOMO-LUMO analysis) | Reactivity analysis | Determination of chemical reactivity and kinetic stability. tandfonline.com |
| QTAIM | Topological analysis of electron density | Characterization of chemical bonds and non-covalent interactions. tandfonline.com |
In Silico Screening and Ligand Design for Target Engagement
In silico screening and ligand design are powerful computational strategies for identifying and optimizing new drug candidates from large virtual libraries. These methods are particularly valuable for exploring the chemical space around the thieno[2,3-b]pyridine scaffold to discover derivatives with enhanced biological activity.
Virtual screening approaches have been successfully applied to identify novel thieno[2,3-b]pyridine analogues with potential anticancer activity. By testing commercially available derivatives against the NCI60 panel of human tumor cell lines, researchers can identify lead compounds for further development. nsc.ru Molecular modeling studies can then be used to create a pharmacophore model, which can be used to screen virtual libraries for compounds with a higher probability of being active.
Ligand-based and structure-based drug design are two common approaches used in this context. In ligand-based design, a model is built based on a set of known active molecules, while in structure-based design, the three-dimensional structure of the target protein is used to guide the design of new ligands. For thieno[2,3-b]pyridine derivatives, both approaches have been employed to design compounds with improved potency and selectivity. For example, the design of new thieno[2,3-d]pyrimidine (B153573) derivatives as PI3K inhibitors was guided by the common pharmacophoric features of several potent inhibitors. nih.gov
The following table highlights some examples of in silico screening and ligand design for thieno[2,3-b]pyridine derivatives:
| Screening/Design Method | Target | Outcome |
|---|---|---|
| Virtual Screening (NCI60 panel) | Anticancer | Identification of ortho- and meta-disubstituted phenyl derivatives as highly active. nsc.ru |
| Pharmacophore Modeling | Phosphoinositide specific-phospholipase C (PLC) | Identification of four compounds with increased specificity against leukemia cell lines. nsc.ru |
| Structure-Activity Relationship (SAR) Studies | PI3K inhibitors | Design of novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidines. nih.gov |
Prediction of Molecular Interactions and Binding Modes for Structural Optimization
A crucial aspect of computational drug design is the accurate prediction of molecular interactions and binding modes, which provides a rational basis for the structural optimization of lead compounds. For thieno[2,3-b]pyridine derivatives, these predictions are essential for enhancing their affinity and selectivity for their biological targets.
Molecular docking studies, as discussed earlier, are a primary tool for this purpose. By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. This information can then be used to guide the modification of the ligand's structure to enhance these interactions.
For example, in the development of thieno[2,3-b]pyridine derivatives as FOXM1 inhibitors, molecular docking studies were used to understand the structure-activity relationship of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. nih.gov The docking results helped to explain why compounds bearing a cyano group showed inhibitory activity, while others did not. nih.gov
The table below provides examples of how the prediction of molecular interactions has guided the optimization of thieno[2,3-b]pyridine derivatives:
| Derivative Class | Target Protein | Predicted Interactions | Optimization Strategy |
|---|---|---|---|
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | FOXM1 | Specific interactions of the cyano group in the binding pocket. nih.gov | Synthesis of derivatives with electron-withdrawing groups to enhance activity. nih.gov |
| Tetrahydrothieno[2,3-b]quinolone-2-carboxamides | Phosphoinositide specific-phospholipase C (PLC) | Hydrogen bonding and occupation of a lipophilic pocket. nih.gov | Modification of the phenyl carboxamide moiety to improve binding. nih.gov |
| Thieno[2,3-b]pyridine analogues | 5-LOX | Favorable complex formation in the active site. nih.gov | Design of conformers with improved binding affinity. nih.gov |
Mechanistic Investigations of Synthetic Reactions Through Computational Approaches
Computational methods are not only valuable for studying biological interactions but also for elucidating the mechanisms of chemical reactions. For the synthesis of thieno[2,3-b]pyridines and related heterocycles, computational studies can provide insights into reaction pathways, transition states, and the factors that control product formation.
For instance, the synthesis of thieno[2,3-d]pyrimidines, which share a similar thiophene-fused core, has been investigated using computational methods. elmergib.edu.ly The free energy profiles of the reaction pathways can be established to understand the mechanism of formation of the final products. elmergib.edu.ly Such studies can explain, for example, the intramolecular Thorpe-Ziegler cyclization that leads to the formation of the thiophene (B33073) ring. elmergib.edu.ly
By understanding the reaction mechanisms at a molecular level, chemists can optimize reaction conditions, improve yields, and design more efficient synthetic routes to novel thieno[2,3-b]pyridine derivatives.
Q & A
Q. What are the optimal synthetic routes for 2-iodothieno[2,3-b]pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A robust approach involves cyclization reactions using heterocyclic amines and sodium salts of propenone derivatives. For example, Abdelhamid et al. synthesized thieno[2,3-b]pyridine derivatives via condensation of 5-benzofuran-2-yl-3-hydroxypropenone sodium salt with 1,3-dicarbonyl compounds under reflux in ethanol . Optimizing solvent polarity (e.g., DMF vs. ethanol), temperature (80–100°C), and stoichiometric ratios of iodinating agents (e.g., NaI or I₂ in acetic acid) can improve yield (>60%) and purity (>95%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry and electronic environment of the iodine substituent. For example, the deshielding effect of iodine on adjacent protons (δ 7.8–8.2 ppm) distinguishes positional isomers .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 262.02 for 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine) .
- Elemental Analysis : Ensures purity (>99%) by matching experimental and theoretical C/H/N/S ratios .
Q. What are the common challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : Challenges include low solubility in polar solvents and co-elution of byproducts. Solutions:
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for baseline separation .
- Recrystallization : Sequential solvent pairs (e.g., dichloromethane/hexane) enhance crystal lattice stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, IC50 protocols). To address:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT vs. ATP-luminescence) .
- Meta-Analysis : Pool data from multiple studies (e.g., COX-2 inhibition IC50 values) to identify trends obscured by outliers .
Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives to target enzymes?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., SIRT2). Validate with experimental IC50 values .
- QSAR Models : Use Hammett constants (σ) of iodine substituents to correlate electronic effects with inhibitory potency (R² > 0.85) .
Q. How can researchers design derivatives of this compound to improve selectivity for kinase inhibitors?
- Methodological Answer :
- Bioisosteric Replacement : Substitute iodine with trifluoromethyl (-CF₃) to enhance hydrophobic interactions in kinase ATP pockets (e.g., BTK inhibitors) .
- Substituent Positioning : Install electron-withdrawing groups (e.g., -NO₂) at C-5 to stabilize π-stacking with JAK2’s Phe-994 residue .
Q. How does iodine substitution impact the electronic properties and reactivity of the thieno[2,3-b]pyridine core?
- Methodological Answer :
- DFT Calculations : Iodine’s +M effect increases electron density at C-3 (NBO charge: −0.12 vs. −0.08 for bromo analogs), favoring electrophilic substitution at C-5 .
- Electrochemical Studies : Cyclic voltammetry shows iodine lowers oxidation potential (Epa = +1.2 V vs. Ag/AgCl) compared to unsubstituted analogs (+1.5 V) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
